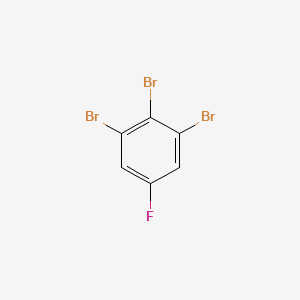

5-Fluoro-1,2,3-tribromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIFEFSTHLAERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206233 | |

| Record name | 5-Fluoro-1,2,3-tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-82-9 | |

| Record name | 1,2,3-Tribromo-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2,3-tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1,2,3-tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2,3-tribromo-5-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Fluoro-1,2,3-tribromobenzene

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1,2,3-tribromobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this compound (CAS No. 576-82-9)[1][2]. Halogenated benzene derivatives are pivotal building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine, in particular, can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity[3][4][5][6]. This document details a multi-step synthesis commencing from a commercially available aniline precursor, proceeding through a controlled bromination and culminating in a Balz-Schiemann reaction. The rationale behind the chosen strategy, detailed experimental protocols, mechanistic insights, and necessary safety precautions are presented to equip researchers and drug development professionals with the knowledge to effectively synthesize this valuable chemical intermediate.

Introduction and Strategic Rationale

This compound is an aromatic compound featuring a specific substitution pattern that makes it a desirable precursor for complex molecule synthesis. The presence of multiple bromine atoms allows for sequential, site-selective functionalization via cross-coupling reactions, while the fluorine atom imparts unique electronic properties and can enhance biological activity in derivative compounds[6][7].

Direct halogenation of a benzene ring is often fraught with challenges in regioselectivity. The directing effects of existing substituents make the synthesis of a 1,2,3,5-tetrasubstituted pattern via sequential electrophilic aromatic substitution a low-yield and impractical endeavor[8]. Therefore, a more controlled, multi-step approach is required.

The proposed synthetic strategy leverages the reliability of diazotization chemistry, specifically the Balz-Schiemann reaction, to introduce the fluorine atom at a late stage. This approach offers superior control over the final substitution pattern. The overall strategy is outlined below.

Logical Workflow: Proposed Synthetic Pathway

Figure 2: Core transformation via the Balz-Schiemann reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical transformations. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium salts can be explosive when dry and should be handled with extreme care.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 3,4,5-Tribromoaniline | 329.80 | 147-82-0 | Toxic, Irritant |

| Fluoroboric Acid (48% in H₂O) | 87.81 | 16872-11-0 | Corrosive, Toxic |

| Sodium Nitrite | 69.00 | 7632-00-0 | Oxidizer, Toxic |

| Diethyl Ether | 74.12 | 60-29-7 | Highly Flammable |

| Sodium Bicarbonate | 84.01 | 144-55-8 | Irritant |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Irritant |

Step-by-Step Procedure

Step 1: Diazotization of 3,4,5-Tribromoaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4,5-tribromoaniline (10.0 g, 30.3 mmol).

-

Add 48% aqueous fluoroboric acid (30 mL) to the flask. Stir the mixture to form a thick slurry.

-

Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

-

Prepare a solution of sodium nitrite (2.30 g, 33.3 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the mixture vigorously at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

Step 2: Isolation of the Diazonium Salt

-

Filter the cold reaction mixture through a Büchner funnel.

-

Wash the collected solid precipitate sequentially with 20 mL of cold water, 20 mL of cold methanol, and finally with 20 mL of cold diethyl ether to facilitate drying.

-

CRITICAL SAFETY NOTE: Do not allow the diazonium salt to become completely dry in large quantities or to be subjected to friction or shock, as it can be explosive. Proceed to the next step with the damp solid.

Step 3: Thermal Decomposition (Fluoro-dediazoniation)

-

Carefully transfer the damp diazonium salt to a 250 mL round-bottom flask.

-

Gently heat the solid in an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. The heating should be gradual, starting around 80-100 °C.

-

Continue heating until the gas evolution ceases and a dark oily residue remains.

-

Allow the flask to cool to room temperature.

Step 4: Work-up and Purification

-

Add 100 mL of diethyl ether to the flask to dissolve the crude product.

-

Transfer the ether solution to a separatory funnel and wash it twice with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by one wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Data |

| Chemical Formula | C₆H₂Br₃F [1][2] |

| Molecular Weight | 332.79 g/mol [1][2] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Expected to show a complex multiplet in the aromatic region, with coupling to ¹⁹F. |

| ¹³C NMR | Expected to show 6 distinct signals, with C-F and C-Br couplings. |

| ¹⁹F NMR | Expected to show a single resonance with coupling to adjacent protons. |

| Mass Spec (EI) | M⁺ peak expected at m/z ≈ 332 (with characteristic bromine isotope pattern). |

| IR Spectrum | Data available from the NIST WebBook, showing characteristic C-H, C-F, and C-Br stretches. [1] |

Conclusion

The is a challenging but achievable goal for the skilled organic chemist. The proposed multi-step pathway, culminating in a Balz-Schiemann reaction, represents a logical and controllable strategy for obtaining this highly functionalized aromatic building block. This guide provides the foundational knowledge, from strategic planning to a detailed experimental protocol, necessary for its successful preparation. The availability of this compound will undoubtedly facilitate further research in the development of novel pharmaceuticals and advanced materials.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

- Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.

-

Chemical Properties of this compound (CAS 576-82-9). Cheméo. [Link]

-

How is 5-Bromo-1,2,3-trifluorobenzene prepared and used in various applications?. FAQ. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

-

1,2,3-TRIBROMO-5-FLUOROBENZENE. ChemBK. [Link]

- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. YouTube. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH). [Link]

-

1,3,5-Tribromobenzene. Wikipedia. [Link]

-

Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. YouTube. [Link]

-

LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. DTIC. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

-

How you will get 2,4,6-tribromoaniline from benzene?. Quora. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. National Institutes of Health (NIH). [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 5-Fluoro-1,2,3-tribromobenzene

This in-depth technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 5-Fluoro-1,2,3-tribromobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a detailed interpretation grounded in established spectroscopic principles. Understanding the spectral characteristics of this molecule is crucial for its synthesis, purification, and the elucidation of its role in complex chemical reactions.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to distinct and interpretable spectral features. The interplay of the electron-withdrawing fluorine atom and the bulky, electron-withdrawing bromine atoms creates a specific electronic and steric environment that influences the chemical shifts, vibrational frequencies, and fragmentation patterns observed in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the absence of readily available experimental NMR spectra for this compound, this section provides a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra based on established principles of substituent effects on aromatic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | 7.2 - 7.5 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The three bromine atoms and one fluorine atom are all electron-withdrawing, which generally leads to a deshielding of the aromatic protons and a downfield shift in the spectrum. The exact positions are estimated based on data from similar halogenated benzenes.[1][2]

-

Multiplicity and Coupling Constants: The multiplicity of each proton signal is determined by its coupling to neighboring protons and the fluorine atom.

-

H-4 is expected to couple to H-6 with a small meta-coupling constant (⁴JHH) of approximately 2-3 Hz. It will also exhibit a larger coupling to the fluorine atom at position 5 (³JHF), typically in the range of 8-10 Hz.

-

H-6 will couple to H-4 with the same meta-coupling constant (⁴JHH). It will also show a smaller para-coupling to the fluorine atom (⁴JHF), generally around 5-7 Hz.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-2 | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-3 | 115 - 120 | Doublet (d) | ⁴J(C-F) ≈ 1-3 Hz |

| C-4 | 130 - 135 | Singlet (s) | - |

| C-5 | 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-6 | 125 - 130 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

Causality Behind Predictions:

-

Chemical Shifts: The carbon chemical shifts are significantly influenced by the electronegativity and heavy atom effect of the halogens.

-

The carbon directly attached to the highly electronegative fluorine (C-5) is expected to be the most downfield-shifted and will exhibit a large one-bond C-F coupling constant.[3]

-

The carbons bearing bromine atoms (C-1, C-2, C-3) will be shifted upfield relative to unsubstituted benzene due to the "heavy atom effect" of bromine, despite its electronegativity.[4] The spin-orbit coupling associated with heavier halogens plays a significant role in shielding the attached carbon nucleus.[4]

-

The protonated carbons (C-4 and C-6) will have chemical shifts influenced by the combined electronic effects of the surrounding substituents.

-

-

Carbon-Fluorine Coupling: The fluorine atom will couple with the carbon atoms over one, two, three, and four bonds, leading to the splitting of their signals into doublets. The magnitude of the coupling constant (JCF) decreases with the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -100 to -120 | Triplet of doublets (td) or complex multiplet | ³J(F-H4) ≈ 8-10 Hz, ⁴J(F-H6) ≈ 5-7 Hz |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In fluorobenzene derivatives, the chemical shift is influenced by the nature and position of other substituents on the ring. The presence of three bromine atoms is expected to result in a chemical shift in the typical range for aromatic fluorides.[5][6]

-

Multiplicity: The signal for the fluorine at C-5 will be split by the two neighboring protons. It will couple with H-4 (three bonds away) and H-6 (four bonds away), resulting in a complex multiplet, likely a triplet of doublets.[5]

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum of this compound provides a unique "fingerprint" based on the vibrational modes of its chemical bonds. The predicted spectrum is based on the characteristic absorption frequencies of substituted benzenes.[7]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 1600 - 1550 | Medium | C=C aromatic ring stretching |

| 1475 - 1425 | Medium to Strong | C=C aromatic ring stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 900 - 800 | Strong | C-H out-of-plane bending |

| 700 - 500 | Medium to Strong | C-Br stretching |

Causality Behind Predictions:

-

Aromatic C-H Stretching: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.

-

Aromatic Ring Stretching: The absorptions in the 1600-1425 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-F Stretching: The strong absorption band in the 1250-1150 cm⁻¹ region is indicative of the C-F stretching vibration. The high electronegativity of fluorine results in a highly polar bond and a strong IR absorption.

-

C-H Out-of-Plane Bending: The strong band in the 900-800 cm⁻¹ region is due to the out-of-plane bending of the aromatic C-H bonds. The position of this band is highly diagnostic of the substitution pattern on the benzene ring.[8][9]

-

C-Br Stretching: The absorptions in the lower frequency region (700-500 cm⁻¹) are characteristic of the C-Br stretching vibrations.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of this compound is predicted to show a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Abundance | Identity of Fragment |

| 330/332/334/336 | High | [M]⁺ (Molecular ion) |

| 251/253/255 | Medium | [M - Br]⁺ |

| 172/174 | Medium | [M - 2Br]⁺ |

| 93 | Low | [M - 3Br]⁺ |

| 74/76 | Low | [C₆H₂]⁺ |

Causality Behind Predictions:

-

Molecular Ion and Isotopic Pattern: The molecular ion peak will be observed as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[10] For a molecule with three bromine atoms, the isotopic pattern of the molecular ion will have relative intensities of approximately 1:3:3:1 for the M, M+2, M+4, and M+6 peaks, respectively. This provides a definitive confirmation of the number of bromine atoms in the molecule.

-

Fragmentation Pathways:

-

Loss of a Bromine Atom: A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical.[11] The loss of a bromine atom from the molecular ion will result in a significant fragment ion.

-

Sequential Loss of Bromine: Further fragmentation can occur through the sequential loss of the remaining bromine atoms.

-

Formation of Benzene Ring Fragments: The fragmentation can also lead to the formation of smaller fragments derived from the benzene ring.

-

Caption: A simplified predicted fragmentation pathway in EI-MS.

Experimental Protocols

While experimental data for the title compound is not provided, the following are generalized, field-proven protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is ideal. Use a suitable reference standard, such as CFCl₃ (0 ppm) or an external standard.

IR Spectroscopy

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. This is a rapid and often preferred method.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparisons with analogous compounds, offers valuable insights for researchers working with this and similar halogenated aromatic molecules. The provided protocols serve as a practical starting point for the experimental characterization of this compound.

References

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

-

Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction - DASH (Harvard). [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes - ResearchGate. [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. [Link]

-

anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed. [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Chemistry LibreTexts. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[12] - Fluorine Notes. [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. [Link]

-

Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. [Link]

-

Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations | Request PDF - ResearchGate. [Link]

-

Determining benzene ring subs tu on pa erns from IR spectra. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Mass spectrum of molecules with 1Br and 1Cl - YouTube. [Link]

-

Characterization of Benzene Ring Substitution by Infrared Spectra | Analytical Chemistry. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. [Link]

-

predicting likely fragments in a mass spectrum - YouTube. [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube. [Link]

-

C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]

-

Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - NIH. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

Low frequency vibrations of 1,2,3-trichlorobenzene - Sci-Hub. [Link]

-

Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effec... Show More - Proprep. [Link]

-

Vibrational spectra of 1,3,5-trifluoro-2,4,6-trichlorobenzene - Sci-Hub. [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. [Link]

-

Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. azom.com [azom.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,2,3-Tribromo-5-fluorobenzene (CAS 576-82-9) for Advanced Chemical Synthesis

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 1,2,3-tribromo-5-fluorobenzene, a versatile building block for researchers, scientists, and professionals in drug development. The unique substitution pattern of this polyhalogenated aromatic compound offers a platform for intricate molecular design, particularly through regioselective cross-coupling reactions.

Core Chemical and Physical Properties

1,2,3-Tribromo-5-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂Br₃F. Its structure presents a unique arrangement of substituents that dictates its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of 1,2,3-Tribromo-5-fluorobenzene

| Property | Value | Source |

| CAS Number | 576-82-9 | [1] |

| Molecular Formula | C₆H₂Br₃F | [1] |

| Molecular Weight | 332.79 g/mol | [2] |

| Appearance | Pink to brownish shiny small needles (Predicted) | [3] |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 274.2 ± 35.0 °C (Predicted) | [4] |

| Density | 2.340 ± 0.06 g/cm³ (Predicted) | [4] |

Synthesis of 1,2,3-Tribromo-5-fluorobenzene: A Strategic Approach

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 1,3,5-Tribromo-2-fluorobenzene, an isomer of the title compound, illustrating a common strategy for synthesizing polyhalogenated aromatics. A similar strategy can be envisioned for 1,2,3-tribromo-5-fluorobenzene starting from a different aniline isomer.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the synthesis of 1,3,5-tribromobenzene and provides a robust framework for the synthesis of the title compound's isomer, which can be logically extended.[5]

Step 1: Tribromination of Aniline

-

In a large, well-ventilated fume hood, prepare a solution of aniline in aqueous hydrochloric acid.

-

Cool the solution in an ice bath to 0-5 °C with vigorous stirring.

-

Slowly add a solution of bromine in water dropwise, maintaining the temperature below 10 °C.

-

Continue stirring for 2-3 hours after the addition is complete.

-

Filter the resulting precipitate of 2,4,6-tribromoaniline and wash thoroughly with cold water.

-

Dry the product under vacuum.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Suspend the dried 2,4,6-tribromoaniline in a solution of fluoroboric acid (HBF₄).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir for an additional 30 minutes at 0-5 °C.

-

Filter the precipitated diazonium salt and wash with cold ether.

-

Carefully heat the dried diazonium salt in an appropriate apparatus until the evolution of nitrogen gas ceases. The thermal decomposition will yield the desired 1,3,5-tribromo-2-fluorobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,2,3-tribromo-5-fluorobenzene is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding bromine and fluorine atoms. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other proton will also exhibit splitting from the adjacent proton.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons will exhibit smaller couplings to fluorine depending on their proximity. The carbons bonded to bromine will be significantly deshielded.[6]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[8][9][10] For 1,2,3-tribromo-5-fluorobenzene, a single resonance is expected, which will be split by the two ortho protons. The chemical shift will be indicative of the electronic environment of the fluorine atom on the polyhalogenated ring.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3-tribromo-5-fluorobenzene has been reported by the NIST Mass Spectrometry Data Center.[2] Key absorptions are expected in the aromatic C-H stretching region (around 3100-3000 cm⁻¹), the C=C stretching region for the aromatic ring (around 1600-1450 cm⁻¹), and the C-Br and C-F stretching regions at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive feature for confirming the presence and number of bromine atoms in the molecule.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1,2,3-tribromo-5-fluorobenzene lies in the differential reactivity of its halogen substituents, making it an excellent scaffold for the sequential introduction of various functionalities through palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[12][13][14][15][16][17] The fluorine atom can significantly enhance a molecule's:

-

Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, affecting its ability to cross cell membranes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in 1,2,3-tribromo-5-fluorobenzene are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions utilizing 1,2,3-Tribromo-5-fluorobenzene as a versatile building block.

Representative Cross-Coupling Protocols

The following are generalized protocols that can be adapted for reactions with 1,2,3-tribromo-5-fluorobenzene. Optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.

Suzuki Coupling Protocol

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1,2,3-tribromo-5-fluorobenzene (1.0 mmol), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Sonogashira Coupling Protocol

-

In a Schlenk flask under an inert atmosphere, dissolve 1,2,3-tribromo-5-fluorobenzene (1.0 mmol) in a suitable solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform a standard workup and purify the product by chromatography.

Heck Reaction Protocol

-

To a reaction vessel, add 1,2,3-tribromo-5-fluorobenzene (1.0 mmol), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine).

-

Add a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete.

-

After workup, purify the product by column chromatography.

Safety and Handling

Polyhalogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

1,2,3-Tribromo-5-fluorobenzene is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique substitution pattern allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom provides a strategic advantage for modulating the physicochemical and pharmacokinetic properties of target molecules. This guide provides a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in leveraging this compound for the creation of novel and complex molecular architectures.

References

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 5-Fluoro-1,2,3-tribromobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- The Royal Society of Chemistry. (2015). Supporting Information for....

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252370). Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tribromo-2-fluorobenzene. Retrieved from [Link]

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Chemiz. (2022, January 31). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene [Video]. YouTube.

- The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015.

-

Organic Syntheses. (n.d.). "Fluorobenzene". Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- Shah, P., & Westwell, A. D. (2007). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.

- The Royal Society of Chemistry. (2018). Supporting Information.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Suresh, G., et al. (n.d.). Experimental FTIR spectra of 1,3,5-tribromo-2,4,6-trifluoro-benzene.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

-

ChemBK. (n.d.). 1,2,3-TRIBROMO-5-FLUOROBENZENE. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 6-29.

-

Chemical Analysis Facility, University of Reading. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Iaroshenko, V. O., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5092.

- Nielsen, J. R., Liang, C., & Smith, D. C. (1950). Infra-red and Raman spectra of 1 : 3 : 5-trifluorobenzene. Discussions of the Faraday Society, 9, 177-183.

- Kumbhare, R. M., et al. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(10), 4446-4456.

- de Souza, A. C., et al. (2010). Synthesis, biological activity, and molecular modeling studies of 1H-1,2,3-triazole derivatives of carbohydrates as alpha-glucosidases inhibitors. Journal of Medicinal Chemistry, 53(8), 3296-3306.

-

SpectraBase. (n.d.). 1,2,3-Tribromo-5-nitrobenzene. Retrieved from [Link]

- Goryunov, E. I., et al. (2011). Synthesis and biological activity of the nucleoside analogs based on polyfluoroalkyl-substituted 1,2,3-triazoles. Nucleosides, Nucleotides & Nucleic Acids, 30(10), 768-783.

Sources

- 1. 1,2,3-TRIBROMO-5-FLUOROBENZENE CAS#: 576-82-9 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. magritek.com [magritek.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. azom.com [azom.com]

- 11. colorado.edu [colorado.edu]

- 12. ajrconline.org [ajrconline.org]

- 13. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-1,2,3-tribromobenzene: Properties and Spectroscopic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Fluoro-1,2,3-tribromobenzene. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes confirmed information with expert analysis based on structurally related analogs to offer a robust predictive profile. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Identity and Core Physical Characteristics

This compound is a polyhalogenated aromatic compound with the chemical formula C₆H₂Br₃F.[1][2] Its structure consists of a benzene ring substituted with three bromine atoms in adjacent positions (1, 2, and 3) and a fluorine atom at the 5-position. This substitution pattern leads to a unique set of physicochemical properties that are of interest in various chemical applications.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 576-82-9 | [1][2] |

| Molecular Formula | C₆H₂Br₃F | [1][2] |

| Molecular Weight | 332.79 g/mol | [1][2] |

| Melting Point | 98-100 °C | [3] |

| Boiling Point | 274.2 ± 35.0 °C (Predicted) | [3] |

| Density | 2.340 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

An experimental gas-phase IR spectrum for this compound is available from the NIST WebBook.[1][4] The spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key expected vibrational modes include:

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Br stretching: The C-Br stretching vibrations typically occur in the 700-500 cm⁻¹ range.

-

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Although experimental spectra for this compound are not available, the following provides an expert prediction of the expected spectra.

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.

-

The proton at the 4-position will be a doublet of doublets, split by the adjacent fluorine atom (³JH-F) and the proton at the 6-position (⁴JH-H).

-

The proton at the 6-position will also be a doublet of doublets, split by the adjacent fluorine atom (³JH-F) and the proton at the 4-position (⁴JH-H).

The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the halogen substituents.

The ¹³C NMR spectrum will provide information on the six unique carbon atoms in the benzene ring. The carbon atoms attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling with fluorine.

-

C-Br carbons: The carbons bonded to bromine (C1, C2, C3) will be significantly deshielded.

-

C-F carbon: The carbon bonded to fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

-

C-H carbons: The carbons bonded to hydrogen (C4, C6) will also show coupling to the fluorine atom (²JC-F and ⁴JC-F).

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.[5] This signal will be split into a triplet of triplets due to coupling with the two ortho protons (³JF-H) and the two meta bromine atoms (though coupling to bromine is not always resolved). The chemical shift will be in the typical range for an aryl fluoride.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a prominent molecular ion peak (M⁺). Due to the presence of three bromine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the M, M+2, M+4, and M+6 peaks will have relative intensities of approximately 1:3:3:1. Fragmentation patterns would likely involve the loss of bromine and fluorine atoms.

Solubility Profile

-

Water: The compound is expected to be practically insoluble in water due to its nonpolar, hydrophobic nature.

-

Organic Solvents: It is anticipated to be soluble in a range of common organic solvents, including:

-

Nonpolar solvents: such as hexane and toluene.

-

Chlorinated solvents: such as dichloromethane and chloroform.

-

Ethers: such as diethyl ether and tetrahydrofuran.

-

Polar aprotic solvents: such as acetone and acetonitrile, likely to a moderate extent.

-

For the related compound 1,3,5-tribromobenzene, it is reported to be soluble in hot ethanol, acetic acid, ether, benzene, and chloroform, and insoluble in water.[7] A similar solubility profile can be expected for this compound.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS) for this compound and its isomers.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols: A Predictive Approach

Due to the absence of specific published experimental protocols for the detailed characterization of this compound, the following outlines a standard workflow that would be employed for its analysis.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 576-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Halogenated Scaffold

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-1,2,3-tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a polyhalogenated aromatic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a benzene ring heavily substituted with both bromine and fluorine atoms, offers a unique combination of steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores its significance as an intermediate in the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors.

The strategic placement of three bromine atoms provides multiple reaction sites for functionalization, primarily through cross-coupling reactions, while the fluorine atom significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions—a critical aspect in modern drug design.[1][2][3] Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Core Molecular Properties and Structure

This compound is a solid at room temperature with the chemical formula C₆H₂Br₃F.[4][5][6] The molecule consists of a central benzene ring where the hydrogen atoms at positions 1, 2, and 3 are replaced by bromine atoms, and the hydrogen at position 5 is replaced by a fluorine atom.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 576-82-9 | [4][5][7] |

| Molecular Formula | C₆H₂Br₃F | [4][5][6] |

| Molecular Weight | 332.79 g/mol | [4][5][8] |

| Melting Point | 98-100 °C | [5] |

| Boiling Point | 274.2 ± 35.0 °C (Predicted) | [5][6] |

| Density | 2.340 ± 0.06 g/cm³ (Predicted) | [5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1,2,3-Tribromo-5-fluorobenzene; 3,4,5-Tribromo-1-fluorobenzene | [5] |

Structural Representation

The substitution pattern on the benzene ring is key to the molecule's reactivity and spectroscopic signature. The vicinal arrangement of the three bromine atoms creates a sterically hindered region, while the fluorine atom and the two remaining hydrogen atoms occupy the other face of the ring.

Caption: 2D structure of this compound with IUPAC numbering.

Spectroscopic Elucidation of the Molecular Structure

Spectroscopic analysis provides irrefutable evidence for the molecular structure. Each technique offers complementary information, allowing for a complete and unambiguous assignment of the atomic connectivity and chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's bonds. The gas-phase IR spectrum for this compound is available through the NIST Chemistry WebBook, providing a definitive experimental fingerprint.[4]

Key Expected Vibrational Modes:

-

Aromatic C-H Stretching: The presence of C-H bonds on the aromatic ring is confirmed by stretching vibrations typically found just above 3000 cm⁻¹.[9]

-

Aromatic C=C Ring Stretching: The benzene ring itself exhibits characteristic stretching vibrations in the 1400-1620 cm⁻¹ region. These peaks confirm the presence of the aromatic core.[9]

-

C-F Stretching: The carbon-fluorine bond has a strong absorption, typically in the 1000-1400 cm⁻¹ range. Its exact position is influenced by the surrounding electronic environment.

-

C-Br Stretching: Carbon-bromine bonds absorb in the lower wavenumber "fingerprint" region, typically between 500-700 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern of the two adjacent hydrogens gives rise to strong out-of-plane bending vibrations, generally between 800-850 cm⁻¹, which can be diagnostic for the substitution pattern.

The combination of these absorption bands in the experimental spectrum provides a robust confirmation of the molecule's functional groups and overall structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. While specific spectral data for this exact compound is not publicly available, we can predict the expected spectrum based on established principles and data from analogous structures like 5-Bromo-1,2,3-trifluorobenzene.[11]

¹H NMR Predictions:

-

Chemical Environment: The molecule has two protons attached to the aromatic ring (at C4 and C6). Due to the unsymmetrical substitution, these protons are in distinct chemical environments and should produce two separate signals.

-

Chemical Shift: The signals are expected in the aromatic region (typically 7.0-8.0 ppm). The precise chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms.

-

Coupling (Multiplicity):

-

The proton at C4 will be coupled to the proton at C6 (a meta-coupling, typically a small J-value of 2-3 Hz).

-

The proton at C4 will also be coupled to the fluorine at C5 (a ortho-coupling, typically a larger J-value of 6-10 Hz).

-

Therefore, the signal for the C4 proton is expected to appear as a "doublet of doublets."

-

Similarly, the C6 proton will be coupled to the C4 proton (meta-coupling) and the C5 fluorine atom (para-coupling, typically a small J-value of 0-3 Hz), likely resulting in a complex multiplet, potentially a triplet or doublet of doublets depending on the resolution and coupling constants.

-

¹³C NMR Predictions:

-

Number of Signals: Due to the lack of symmetry, all six carbon atoms in the benzene ring are chemically unique. Therefore, six distinct signals are expected in the ¹³C NMR spectrum.

-

Chemical Shifts:

-

The carbon atom directly bonded to fluorine (C5) will show a large chemical shift (typically 155-165 ppm) and will appear as a large doublet due to one-bond C-F coupling.

-

The three carbons bonded to bromine (C1, C2, C3) will appear at lower field (typically 110-130 ppm) compared to unsubstituted benzene, but their exact shifts are complex to predict without experimental data.

-

The two carbons bonded to hydrogen (C4, C6) will be found in the typical aromatic region (120-140 ppm).

-

¹⁹F NMR Predictions:

-

A single resonance is expected for the one fluorine atom in the molecule.

-

This signal will be split into a multiplet (likely a doublet of doublets or a triplet) due to coupling with the two neighboring protons at C4 and C6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its elemental composition.

-

Molecular Ion (M⁺): The mass spectrum would show a cluster of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.

-

Isotopic Pattern: For a molecule with three bromine atoms, the molecular ion peak will appear as a characteristic cluster of four peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of a tribrominated compound. The exact mass of the monoisotopic peak would be 331.76702 Da.[8]

-

Fragmentation: Common fragmentation pathways would involve the loss of bromine atoms (Br•) or the fluorine atom (F•), leading to fragment ions like [M-Br]⁺ and [M-F]⁺.[12]

Synthesis and Applications

The synthesis of polyhalogenated benzenes like this compound often involves multi-step pathways, leveraging well-established aromatic substitution reactions.

Generalized Synthetic Workflow

A plausible synthetic route could start from a readily available fluorinated precursor, such as 3-fluoroaniline. The synthesis would proceed through bromination followed by a diazotization-Sandmeyer reaction to install the final bromine atom.

Caption: A generalized workflow for the synthesis of this compound.

This approach highlights the causality behind the experimental choices:

-

Electrophilic Bromination: The amino group of the starting aniline is a strong activating group, directing the incoming bromine electrophiles to the ortho and para positions, leading to the desired tribrominated intermediate.

-

Diazotization: This classical reaction converts the primary amine into a diazonium group (-N₂⁺), which is an excellent leaving group.

-

Sandmeyer Reaction: The diazonium group is subsequently displaced by a bromine atom using a copper(I) bromide catalyst to yield the final product.

Role in Drug Development and Chemical Research

Fluorine-containing organic molecules hold a privileged position in medicinal chemistry.[13] The introduction of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve its membrane permeability by increasing lipophilicity.[1][3]

This compound is not an active pharmaceutical ingredient itself but rather a key intermediate. The three bromine atoms act as versatile handles for constructing more complex molecular architectures through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows researchers to systematically build libraries of novel compounds around a fluorinated core, exploring structure-activity relationships in the quest for new therapeutics.[14][15]

Conclusion

The molecular structure of this compound is definitively established by a combination of powerful spectroscopic techniques. IR spectroscopy confirms its functional groups, mass spectrometry verifies its elemental composition and isotopic signature, and NMR spectroscopy provides a detailed map of its atomic connectivity. This well-characterized, polyhalogenated aromatic compound represents a highly valuable and versatile scaffold for the synthesis of advanced materials and novel drug candidates, embodying the strategic use of halogenation in modern chemical design.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 576-82-9). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2,3-trifluoro-benzene for synthesizing 3,4,5-trifluoro-bromobenzene.

-

PubChem. (n.d.). 1,2,5-Tribromo-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

FAQ. (n.d.). How is 5-Bromo-1,2,3-trifluorobenzene prepared and used in various applications?. Retrieved from [Link]

-

ChemBK. (n.d.). 1,2,3-TRIBROMO-5-FLUOROBENZENE. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Dalton Transactions. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemiz. (2024, January 31). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene [Video]. YouTube. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Tribromo-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Retrieved from [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [webbook.nist.gov]

- 5. 1,2,3-TRIBROMO-5-FLUOROBENZENE | 576-82-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound [webbook.nist.gov]

- 8. 1,2,5-Tribromo-3-fluorobenzene | C6H2Br3F | CID 2724913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. magritek.com [magritek.com]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Fluoro-1,2,3-tribromobenzene: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,2,3-tribromobenzene is a polyhalogenated aromatic compound with the chemical formula C₆H₂Br₃F.[1] Its structure, featuring a fluorine atom and three bromine atoms vicinally arranged on a benzene ring, makes it a potentially valuable intermediate in synthetic organic chemistry. The strategic placement of these halogens offers multiple reactive sites for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and the historical and scientific context of this compound, offering insights for its potential application in research and development.

While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its existence and synthesis can be understood within the broader history of halogenated benzene derivatives. The late 19th and early 20th centuries saw significant advancements in the synthesis of such compounds, largely driven by the development of reactions like the Sandmeyer reaction, which allows for the conversion of aryl amines to aryl halides via diazonium salts.[2][3] It is highly probable that this compound was first synthesized through analogous well-established methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 576-82-9 | |

| Molecular Formula | C₆H₂Br₃F | [1] |

| Molecular Weight | 332.79 g/mol | [1] |

| Melting Point | 98-100 °C | |

| Boiling Point (Predicted) | 274.2 ± 35.0 °C | |

| Density (Predicted) | 2.340 ± 0.06 g/cm³ |

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves a multi-step process, which is depicted in the following workflow diagram:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 3,4,5-Trifluoroaniline

The synthesis would commence with the selective bromination of 3,4,5-trifluoroaniline. The electron-donating amino group directs electrophilic substitution to the ortho and para positions. In this case, with the para position blocked by a fluorine atom, bromination is expected to occur at the two ortho positions.

-

Reaction: 3,4,5-Trifluoroaniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Reagent Addition: A solution of bromine (Br₂) in the same solvent is added dropwise to the aniline solution at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction and minimize side-product formation.

-

Work-up: After the reaction is complete, the mixture is poured into water, and the precipitated product, 2,6-dibromo-3,4,5-trifluoroaniline, is collected by filtration, washed with water to remove residual acid, and dried.

Step 2: Diazotization of 2,6-Dibromo-3,4,5-trifluoroaniline

The resulting dibrominated aniline is then converted to its corresponding diazonium salt.

-

Reaction: The 2,6-dibromo-3,4,5-trifluoroaniline is suspended in a mixture of a strong acid, such as sulfuric acid, and water.

-

Reagent Addition: The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored, for instance, by testing for the presence of nitrous acid with starch-iodide paper.

Step 3: Sandmeyer-type Bromination of the Diazonium Salt

The final step involves the replacement of the diazonium group with a bromine atom via a Sandmeyer-type reaction.

-

Reaction: The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

-

Reaction Conditions: The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the crude this compound can be isolated by steam distillation or solvent extraction. Further purification can be achieved by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] For this compound, a single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

Potential Applications and Future Outlook

While specific applications of this compound are not widely reported, its structure suggests potential utility as a versatile building block in several areas of chemical research:

-

Medicinal Chemistry: The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[5] this compound could serve as a scaffold for the synthesis of novel fluorinated pharmaceuticals. The bromine atoms can be selectively functionalized through various cross-coupling reactions to introduce diverse substituents.

-

Materials Science: Polyhalogenated aromatic compounds are precursors to advanced materials such as liquid crystals, polymers, and organic electronics. The unique substitution pattern of this compound could be exploited to create materials with tailored electronic and physical properties.

-

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. This molecule could be a starting point for the development of new herbicides, fungicides, or insecticides.

The future of this compound in research and development will likely depend on the exploration of its reactivity and the discovery of valuable downstream products. The differential reactivity of the C-Br and C-F bonds, as well as the potential for regioselective functionalization of the C-Br bonds, offers a rich landscape for synthetic exploration.

Conclusion

This compound represents an intriguing, albeit under-explored, polyhalogenated aromatic compound. While its historical discovery is not well-documented, its synthesis can be confidently proposed based on well-established principles of organic chemistry, primarily involving the diazotization of a fluorinated aniline precursor. The presence of multiple halogen atoms provides a versatile platform for the synthesis of more complex molecules, suggesting potential applications in drug discovery, materials science, and agrochemicals. Further research into the specific reactivity and properties of this compound is warranted to fully unlock its synthetic potential.

References

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1,2,3-TRIBROMO-5-FLUOROBENZENE. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Steven V. Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 25). 1,3,5-Tribromobenzene. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia contributors. (2023, October 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Google Patents. (n.d.). US5498807A - Process for the preparation of aromatic fluoro compounds.

- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). The first and efficient synthesis of some of the polyhalogenated benzobarrelenes: unusual formation of a benzosemibullvalene derivative. Retrieved from [Link]

-

Chegg.com. (2020, June 10). Solved In the discussion of Methyl orange preparation, | Chegg.com. Retrieved from [Link]

-

American Chemical Society. (2023, July 3). Benzene. Retrieved from [Link]

-

Filo. (2024, August 31). Identify the product in the following reaction. (A) 3,4,5-Tribromobenzene... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 25). 1,3,5-Tribromobenzene. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-